molecular formula C59H74N12O11S2 B10859649 H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H

H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H

Katalognummer: B10859649
Molekulargewicht: 1191.4 g/mol
InChI-Schlüssel: KBIZSMHYSQUHDH-XLMITCATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H is a synthetic peptide with a complex structure. It consists of a sequence of amino acids, each contributing to its unique properties and potential applications. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its specific interactions and effects at the molecular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of This compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Specific amino acids can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products of these reactions include modified peptides with altered disulfide linkages or amino acid sequences, which can significantly impact their biological activity and stability.

Wissenschaftliche Forschungsanwendungen

H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its interactions with biological molecules and potential as a therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-D-Phe-D-Cys(1)-Tyr-D-Trp-Lys-D-Val-D-Cys(1)-Trp-NH2: A similar peptide with slight variations in amino acid configuration.

    H-D-Phe-Cys(1)-Tyr-Trp-Lys-Val-Cys(1)-Trp-NH2: Lacks the D-amino acids present in the original compound.

Uniqueness

H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H: is unique due to its specific sequence and the presence of both D- and L-amino acids, which can influence its stability, binding affinity, and overall biological activity. This dual configuration can provide advantages in terms of resistance to enzymatic degradation and enhanced interaction with molecular targets.

Eigenschaften

Molekularformel

C59H74N12O11S2

Molekulargewicht

1191.4 g/mol

IUPAC-Name

acetic acid;(10S,16S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46?,47?,48?,49?;/m1./s1

InChI-Schlüssel

KBIZSMHYSQUHDH-XLMITCATSA-N

Isomerische SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O

Kanonische SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.